molecular formula C11H13FN2O B12081675 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide

4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide

Katalognummer: B12081675
Molekulargewicht: 208.23 g/mol
InChI-Schlüssel: XZTJOUVYLBEFBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-N-cyclopropyl-3-fluoro-N-methylbenzamide is a chemical compound with the molecular formula C11H13FN2O and a molecular weight of 208.23 g/mol . This compound is characterized by the presence of an amino group, a cyclopropyl group, a fluoro substituent, and a methylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide typically involves multiple steps, including the formation of the cyclopropyl group and the introduction of the fluoro substituent. One common synthetic route involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Analyse Chemischer Reaktionen

4-Amino-N-cyclopropyl-3-fluoro-N-methylbenzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-Amino-N-cyclopropyl-3-fluoro-N-methylbenzamide has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide include:

  • 4-amino-N-cyclopropyl-3-chloro-N-methylbenzamide
  • 4-amino-N-cyclopropyl-3-bromo-N-methylbenzamide
  • 4-amino-N-cyclopropyl-3-iodo-N-methylbenzamide

Compared to these compounds, this compound is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity .

Eigenschaften

Molekularformel

C11H13FN2O

Molekulargewicht

208.23 g/mol

IUPAC-Name

4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide

InChI

InChI=1S/C11H13FN2O/c1-14(8-3-4-8)11(15)7-2-5-10(13)9(12)6-7/h2,5-6,8H,3-4,13H2,1H3

InChI-Schlüssel

XZTJOUVYLBEFBA-UHFFFAOYSA-N

Kanonische SMILES

CN(C1CC1)C(=O)C2=CC(=C(C=C2)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.